6-Azaspiro[3.5]nonan-9-one is a bicyclic compound characterized by a unique spiro structure that incorporates a nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 139.19 g/mol. This compound is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. The presence of the nitrogen atom within the spiro framework contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 6-Azaspiro[3.5]nonan-9-one typically involves several synthetic routes:
The reaction conditions for synthesizing 6-Azaspiro[3.5]nonan-9-one generally include:
The molecular structure of 6-Azaspiro[3.5]nonan-9-one features a spirocyclic arrangement where a nitrogen atom is integrated into the bicyclic system. The compound includes a carbonyl group at the 9-position, which plays a crucial role in its reactivity.
6-Azaspiro[3.5]nonan-9-one can participate in various chemical reactions:
The mechanism of action for 6-Azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The binding of this compound to its targets can modulate their activity, leading to various biochemical responses. Preliminary studies suggest that it may influence signaling pathways related to cell growth and survival, although further research is needed to elucidate the exact pathways involved.
6-Azaspiro[3.5]nonan-9-one has several applications across scientific disciplines:
The synthesis of 6-azaspiro[3.5]nonan-9-one centers on constructing its spirocyclic scaffold, where a nitrogen-containing ring is fused at the C9 position to a cyclobutane moiety. A pivotal approach involves intramolecular cyclization strategies. One patented method uses chloroacetyl chloride to initiate ring closure. Here, a linear precursor with protected amine and ketone groups undergoes nucleophilic displacement, forming the azaspiro core. The reaction requires alkaline conditions (e.g., potassium carbonate) and polar aprotic solvents like acetonitrile to drive cyclization efficiency to >75% [4].
Alternative routes exploit oxidative cyclization. For instance, precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol are condensed with sulfonamide derivatives, followed by treatment with Oxone® in formic acid. This method yields the spirocyclic backbone but requires stringent control of stoichiometry to avoid polyhalogenated byproducts. Optimization studies show that maintaining a 1:1 molar ratio of precursor to oxidant at 0–5°C minimizes side reactions, achieving 60–70% isolated yield [6].
Table 1: Cyclization Methods for 6-Azaspiro[3.5]nonan-9-one
| Method | Key Reagents/Conditions | Yield | Byproducts |
|---|---|---|---|
| Alkaline Cyclization | Chloroacetyl chloride, K₂CO₃, CH₃CN | 75–80% | Linear oligomers |
| Oxidative Cyclization | Oxone®, formic acid, 0–5°C | 60–70% | Polyhalogenated compounds |
| Reductive Amination | NaBH₃CN, Ti(iOPr)₄, MeOH | 65% | Des-amine derivatives |
Enantioselective synthesis of 6-azaspiro[3.5]nonan-9-one leverages asymmetric catalysis to access stereochemically pure intermediates essential for drug development. Chiral palladium complexes catalyze the desymmetrization of prochiral cyclobutanone precursors. For example, Pd-BINAP catalysts mediate allylic amination with enantiomeric excess (ee) >90%, setting a single stereocenter at C9 [5].
Hydrogenation strategies using Rh-DuPhos catalysts reduce enamine double bonds in spirocyclic intermediates. Key parameters include low H₂ pressure (5–10 psi) and dichloromethane as a solvent, achieving de values >95%. This method was instrumental in synthesizing analogs for SARS-CoV-2 3CLpro inhibitors, where stereochemistry directly influenced protease binding affinity [5].
Linear precursors (e.g., 4-aminobutyl ketones) offer simplicity but suffer from conformational flexibility, leading to inconsistent ring closure and lower yields (40–50%). In contrast, spirocyclic precursors like 7-azaspiro[3.5]nonane derivatives provide rigid three-dimensionality, enhancing synthetic efficiency. Studies on GPR119 agonists reveal that spirocyclic cores improve yield by 30% compared to linear chains due to reduced rotational freedom during cyclization [2].
In drug design, spirocyclic frameworks outperform linear analogs in target binding. For FXR agonists, compound BMS-986318 (containing 7-azaspiro[3.5]nonene) showed 18-fold higher FGF15 induction in vivo than linear derivatives. This is attributed to optimal spatial positioning of pharmacophores for receptor engagement [1].
Table 2: Biochemical Potency of Spirocyclic vs. Linear Analogs
| Application | Spirocyclic Compound (EC₅₀/IC₅₀) | Linear Analog (EC₅₀/IC₅₀) | Potency Difference |
|---|---|---|---|
| FXR Agonism (BMS-986318) | 7.1 nM (FXR Gal4 assay) | 227 nM (compound 2) | 32-fold increase |
| GPR119 Agonism | 48 nM (cAMP assay) | 120 nM (carbon chain analog) | 2.5-fold increase |
| SARS-CoV-2 3CLpro | 0.24 µM (compound 10c) | 0.41 µM (GC376 control) | 1.7-fold increase |
Functionalization of 6-azaspiro[3.5]nonan-9-one focuses on modifying the ketone at C9 and secondary amine for diversification:
Table 3: Functionalization Reactions and Applications
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | 9-Hydroxy-6-azaspiro[3.5]nonane | FXR agonist backbones |
| N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | tert-Butyl carbamate derivative | Peptide-based inhibitors |
| Nucleophilic Substitution | R-X (alkyl halide), K₂CO₃, DMF | N-Alkylated spirocycles | GPR119 agonists |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9